2,6-Difluoro-3-methoxyphenol
Overview
Description
2,6-Difluoro-3-methoxyphenol is a compound that is structurally related to various methoxyphenols and Schiff's base compounds. These types of compounds are known for their ability to form strong intermolecular and intramolecular hydrogen bonds, which are significant in the context of their physical properties and potential applications in materials science and biology . Methoxyphenols, in particular, are fragments of different antioxidants and biologically active molecules .
Synthesis Analysis
The synthesis of compounds related to 2,6-Difluoro-3-methoxyphenol, such as Schiff's bases, involves the formation of an imine linkage between an amine and an aldehyde or ketone. For example, the synthesis of (E)-4,6-dichloro-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol has been reported, which includes characterizations by X-ray diffraction and spectroscopic methods . Similarly, the synthesis of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol has been achieved and characterized using X-ray and FT-IR techniques .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using both experimental and computational methods. For instance, the crystal structure of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol has been determined, and the intermolecular and intramolecular interactions have been analyzed . The tautomeric forms and the presence of intramolecular hydrogen bonding are significant features of these molecules .
Chemical Reactions Analysis
The reactivity of such compounds can be explored through their ability to participate in hydrogen bonding and tautomeric equilibria. The Schiff's base compounds exhibit tautomeric forms, which can be influenced by the solvent and the environment . The reactivity sites on these molecules can be identified using condensed Fukui functions, which are calculated through natural population analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenols have been thoroughly investigated. Thermochemical properties such as standard molar enthalpies of formation, vapor pressure, and enthalpies of vaporization, sublimation, and fusion have been studied for various methoxyphenols . These properties are crucial for understanding the stability and potential applications of these compounds. Additionally, the radical scavenging activities of related compounds have been assessed, indicating their effectiveness as antioxidants .
Scientific Research Applications
Proxies for Biomass Estimation
Methoxyphenols, including 2,6-Difluoro-3-methoxyphenol, have been used as proxies for terrestrial biomass in studies examining chemical changes in lignin during hydrothermal alteration. Such studies help in understanding the chemical transformation of biomass under varying environmental conditions (Vane & Abbott, 1999).
Synthesis of Liquid Crystal Compounds
Research on 3,4-Difluoro-2-methoxyphenol, a closely related compound, focuses on its use in the synthesis of liquid crystal compounds. These compounds are valuable in the development of new materials with specific optical properties (Yang Zeng-jia, 2008).
Study of Intermolecular Hydrogen Bonds
Methoxyphenols, as part of their structural makeup, are capable of forming strong intermolecular and intramolecular hydrogen bonds. This property is significant in the context of antioxidants and biologically active molecules, contributing to their stability and effectiveness (Varfolomeev et al., 2010).
Electrocatalytic CO2 Reduction
Methoxyphenols, including 2,6-Difluoro-3-methoxyphenol derivatives, have been investigated in the context of electrocatalytic reduction of CO2 to CO. These studies focus on understanding the steric and electronic influences of such compounds in catalyzing CO2 reduction (Ngo et al., 2017).
Radical Scavenging Activities
Certain derivatives of 2,6-Difluoro-3-methoxyphenol have been synthesized and characterized for their free radical scavenging activities. These activities are important for understanding the compound's potential as an antioxidant (Alaşalvar et al., 2014).
Influence on Hydrogen Bond Dissociation Enthalpies
Studies have explored how methoxy substitution, including compounds like 2,6-Difluoro-3-methoxyphenol, affects the phenolic-hydrogen bond dissociation enthalpy. This has implications in understanding their role as antioxidants (Heer et al., 1999).
Safety And Hazards
2,6-Difluoro-3-methoxyphenol is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Phenol derivatives, including 2,6-Difluoro-3-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
properties
IUPAC Name |
2,6-difluoro-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVAWRHEABQHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394989 | |
Record name | 2,6-Difluoro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-methoxyphenol | |
CAS RN |
886498-60-8 | |
Record name | 2,6-Difluoro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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